molecular formula C7H11NO2S B15123110 Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate

Cat. No.: B15123110
M. Wt: 173.24 g/mol
InChI Key: SXVXWXLLLRKSTK-UHFFFAOYSA-N
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Description

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate is a heterocyclic compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . This compound is characterized by a thiazine ring, which is a six-membered ring containing both nitrogen and sulfur atoms. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the thiazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl 3,6-dihydro-2H-1,4-thiazine-6-carboxylate

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5-6H,2-4H2,1H3

InChI Key

SXVXWXLLLRKSTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NCCS1

Origin of Product

United States

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